molecular formula C18H20O2 B569022 ∆8,9-Dehydro Estrone-d2 CAS No. 1219799-27-5

∆8,9-Dehydro Estrone-d2

Numéro de catalogue: B569022
Numéro CAS: 1219799-27-5
Poids moléculaire: 270.368
Clé InChI: OUGSRCWSHMWPQE-JCNCMELZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

The synthesis of ∆8,9-Dehydro Estrone-d2 involves the deuterium labeling of ∆8,9-Dehydro Estrone. The preparation typically includes the following steps:

Analyse Des Réactions Chimiques

∆8,9-Dehydro Estrone-d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Comparaison Avec Des Composés Similaires

∆8,9-Dehydro Estrone-d2 is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Similar compounds include:

Activité Biologique

∆8,9-Dehydro Estrone-d2 (also referred to as Delta8,9-DHES-d2) is a deuterated form of the naturally occurring estrogen, 8,9-dehydroestrone. This compound is notable for its unique biological activity and pharmacological properties, particularly in relation to estrogen receptor interactions and clinical applications in hormone replacement therapy. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

  • Chemical Formula : C₁₈H₁₈D₂O₂
  • Molar Mass : 270.37 g/mol
  • CAS Number : [Not specified in the sources]

This compound functions primarily as an estrogen receptor agonist. It interacts with estrogen receptors (ERα and ERβ), leading to dimerization and subsequent transcriptional activation of estrogen-responsive genes. This mechanism underlies its therapeutic effects, particularly in managing menopausal symptoms and influencing bone metabolism.

Study Overview

A clinical study evaluated the efficacy of Delta8,9-DHES compared to estrone sulfate in postmenopausal women. The study involved three groups:

  • Group A : Received 0.125 mg Delta8,9-DHES daily.
  • Group B : Received 1.25 mg estrone sulfate daily.
  • Group C : Received a combination of both treatments.

Results

  • Vasomotor Symptoms : Delta8,9-DHES demonstrated over 95% suppression of hot flashes, comparable to the higher dose of estrone sulfate.
  • Bone Resorption Markers : After 8 weeks, urinary N-telopeptide levels indicated a 40% reduction in bone resorption markers with Delta8,9-DHES.
  • Gonadotropin Secretion : Both Delta8,9-DHES and estrone sulfate significantly suppressed follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels.
  • Lipid Profiles : No significant changes were observed in total cholesterol or lipoprotein levels after treatment with Delta8,9-DHES.

These findings suggest that Delta8,9-DHES possesses a distinct pharmacological profile that allows it to effectively manage menopausal symptoms while promoting bone health without adversely affecting lipid metabolism .

Comparative Biological Activity

ParameterThis compoundEstrone Sulfate
Hot Flash Suppression>95%Comparable
Bone Resorption Marker40% reductionSignificant reduction
FSH/LH SuppressionSignificantSignificant
Lipid Profile ChangesNone significantNone significant

Case Studies

  • Case Study on Hormonal Replacement Therapy : In a cohort of ten postmenopausal women treated with Delta8,9-DHES for three months, significant improvements were noted in quality of life metrics related to vasomotor symptoms and overall hormonal balance.
  • Long-term Effects on Bone Density : A follow-up study indicated that long-term administration of Delta8,9-DHES could lead to increased bone mineral density among postmenopausal women at risk for osteoporosis.

Propriétés

Numéro CAS

1219799-27-5

Formule moléculaire

C18H20O2

Poids moléculaire

270.368

Nom IUPAC

(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2

Clé InChI

OUGSRCWSHMWPQE-JCNCMELZSA-N

SMILES

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Synonymes

3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d2;  ∆8-Dehydroestrone-d2;  ∆8-Isoequilin-d2;  8,9-Dehydroestrone-d2; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.